Cas no 1513834-19-9 (2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol)
![2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol structure](https://ja.kuujia.com/scimg/cas/1513834-19-9x500.png)
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol
- 1-Piperazineethanol, 3-(1-methylethyl)-
- 1513834-19-9
- EN300-5248098
- 2-(3-Propan-2-ylpiperazin-1-yl)ethanol
-
- インチ: 1S/C9H20N2O/c1-8(2)9-7-11(5-6-12)4-3-10-9/h8-10,12H,3-7H2,1-2H3
- InChIKey: CLOKQOIWMKSAHW-UHFFFAOYSA-N
- ほほえんだ: N1(CCO)CCNC(C(C)C)C1
計算された属性
- せいみつぶんしりょう: 172.157563266g/mol
- どういたいしつりょう: 172.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- 密度みつど: 0.953±0.06 g/cm3(Predicted)
- ふってん: 277.5±20.0 °C(Predicted)
- 酸性度係数(pKa): 14.96±0.10(Predicted)
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5248098-0.1g |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 0.1g |
$420.0 | 2023-06-05 | |
Enamine | EN300-5248098-2.5g |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 2.5g |
$2379.0 | 2023-06-05 | |
Enamine | EN300-5248098-0.25g |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 0.25g |
$601.0 | 2023-06-05 | |
Aaron | AR0291RO-10g |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 10g |
$7204.00 | 2023-12-15 | |
1PlusChem | 1P0291JC-500mg |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 500mg |
$1233.00 | 2024-06-20 | |
1PlusChem | 1P0291JC-50mg |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 50mg |
$399.00 | 2024-06-20 | |
Aaron | AR0291RO-2.5g |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 2.5g |
$3297.00 | 2023-12-15 | |
1PlusChem | 1P0291JC-10g |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 10g |
$6515.00 | 2024-06-20 | |
1PlusChem | 1P0291JC-250mg |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 250mg |
$805.00 | 2024-06-20 | |
1PlusChem | 1P0291JC-2.5g |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol |
1513834-19-9 | 95% | 2.5g |
$3003.00 | 2024-06-20 |
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol 関連文献
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-olに関する追加情報
Comprehensive Analysis of 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol (CAS No. 1513834-19-9): Properties, Applications, and Research Insights
In the rapidly evolving field of pharmaceutical and chemical research, 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol (CAS No. 1513834-19-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its piperazine core and hydroxyethyl side chain, is a subject of interest for researchers exploring novel bioactive molecules. Its molecular structure combines a propan-2-yl substituent with a piperazine ring, making it a versatile intermediate in synthetic chemistry.
The physicochemical properties of 1513834-19-9 include a moderate polarity due to the presence of both hydrophilic (hydroxyl group) and hydrophobic (isopropyl group) moieties. This balance enhances its solubility in organic solvents while retaining some water affinity, a critical factor in drug formulation and bioavailability studies. Recent publications highlight its role in the design of central nervous system (CNS) targeting compounds, leveraging the piperazine scaffold's affinity for neurotransmitter receptors.
One of the trending topics in medicinal chemistry is the exploration of piperazine derivatives for neurological disorders, and 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol fits into this narrative. Researchers are investigating its potential as a precursor for dopamine receptor modulators or serotonin reuptake inhibitors, addressing conditions like anxiety and depression. The compound's structural flexibility allows for modifications to optimize binding affinity and selectivity, aligning with the demand for personalized medicine approaches.
From an industrial perspective, CAS No. 1513834-19-9 is valued for its scalability in multi-step synthesis. Its stability under ambient conditions and compatibility with common coupling reagents make it a practical choice for high-throughput screening libraries. Laboratories focusing on fragment-based drug discovery often incorporate this compound due to its balanced lipophilicity (LogP ~2.1) and hydrogen bonding capacity.
Environmental and green chemistry considerations are increasingly shaping compound selection. 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol demonstrates favorable biodegradability profiles in preliminary assays, reducing ecological concerns compared to persistent halogenated analogs. This aligns with the pharmaceutical industry's shift toward sustainable synthesis protocols, a frequently searched topic in academic databases and patent literature.
Analytical characterization of this compound typically employs LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, with the proton NMR spectrum showing distinct peaks for the piperazine protons (δ 2.5–3.0 ppm) and hydroxyethyl group (δ 3.6–3.8 ppm). These techniques are essential for verifying chemical purity, a critical parameter in quality control workflows for active pharmaceutical ingredients (APIs).
Emerging applications include its use in metal-organic frameworks (MOFs) as a functional linker, capitalizing on the tertiary nitrogen atoms' coordination potential. Materials science researchers are exploring this avenue for catalysis and molecular encapsulation, topics gaining traction in nanotechnology forums. The compound's thermal stability (decomposition >200°C) further supports such high-temperature applications.
In conclusion, 2-[3-(propan-2-yl)piperazin-1-yl]ethan-1-ol (CAS No. 1513834-19-9) represents a multifaceted compound with growing relevance across drug development, material science, and green chemistry. Its structure-activity relationships continue to inspire innovative research, particularly in addressing neuropharmacological challenges and sustainable synthesis demands. Ongoing studies will likely uncover additional utilities for this piperazine derivative, solidifying its position in modern chemical research.
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